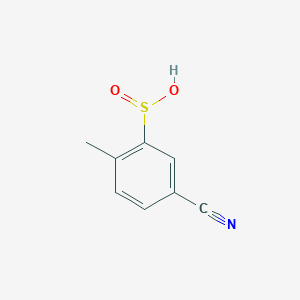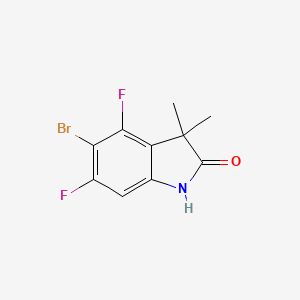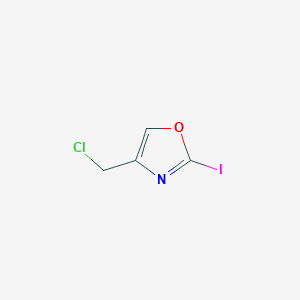
4-(Chloromethyl)-2-iodooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-iodooxazole: is a heterocyclic organic compound that features both chlorine and iodine substituents on an oxazole ring. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of halogen atoms makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-iodooxazole typically involves the halogenation of oxazole derivatives. One common method is the reaction of 2-iodooxazole with chloromethylating agents under controlled conditions. For instance, the reaction can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Chloromethyl)-2-iodooxazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions like Suzuki-Miyaura or Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of azido or thiol-substituted oxazoles.
Oxidation: Formation of oxazole-2-carboxylic acid derivatives.
Coupling Reactions: Formation of biaryl or alkyne-substituted oxazoles.
Aplicaciones Científicas De Investigación
Chemistry: 4-(Chloromethyl)-2-iodooxazole is used as an intermediate in the synthesis of more complex organic molecules. Its halogen substituents make it a versatile building block for various organic transformations.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-iodooxazole depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is typically the reactive site, where nucleophiles attack and replace the chlorine. In coupling reactions, the iodine atom facilitates the formation of new carbon-carbon bonds through palladium-catalyzed processes.
Comparación Con Compuestos Similares
4-(Chloromethyl)-2-bromooxazole: Similar structure but with a bromine atom instead of iodine.
4-(Chloromethyl)-2-fluorooxazole: Contains a fluorine atom instead of iodine.
4-(Chloromethyl)-2-chlorooxazole: Both substituents are chlorine atoms.
Uniqueness: The presence of both chlorine and iodine in 4-(Chloromethyl)-2-iodooxazole makes it unique compared to its analogs. The iodine atom provides distinct reactivity, especially in coupling reactions, making it a valuable compound for synthetic chemists.
Propiedades
Fórmula molecular |
C4H3ClINO |
|---|---|
Peso molecular |
243.43 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-iodo-1,3-oxazole |
InChI |
InChI=1S/C4H3ClINO/c5-1-3-2-8-4(6)7-3/h2H,1H2 |
Clave InChI |
KRRCYLGGXUBOSO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(O1)I)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


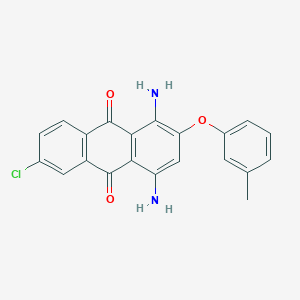
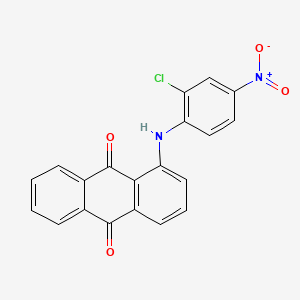
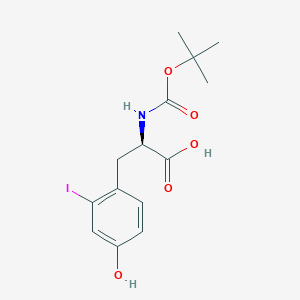
![Thiazolo[4,5-c]pyridin-4(5h)-one](/img/structure/B13135818.png)

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B13135833.png)
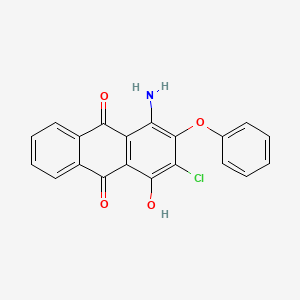

![Methyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13135846.png)
